molecular formula C17H26N2O2 B13841534 2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate

2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate

Cat. No.: B13841534
M. Wt: 290.4 g/mol
InChI Key: ZIUAEVVDLCCLQO-UHFFFAOYSA-N
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Description

2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate is an organic compound with the molecular formula C17H26N2O2. It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate typically involves the reaction of 2-bromo-4-methylbenzoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can mimic the structure of natural ligands, allowing it to bind to target proteins and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and the ester linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-butyl-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C17H26N2O2/c1-3-4-5-15-12-14(6-7-16(15)17(20)21)13-19-10-8-18(2)9-11-19/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,20,21)

InChI Key

ZIUAEVVDLCCLQO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1)CN2CCN(CC2)C)C(=O)O

Origin of Product

United States

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